N-(2,2,2-Trichloroethoxysulfonyl)urea
Overview
Description
N-(2,2,2-Trichloroethoxysulfonyl)urea is a chemical compound with the molecular formula C3H5Cl3N2O4S and a molecular weight of 271.51 g/mol . It is also known by its synonym, aminocarbonylsulfamic acid, 3,3,3-trichloroethoxy ester . This compound is primarily used as a reactant in various chemical reactions, including oxidative C-H amination reactions, Rh-catalyzed urea formation, and cyclic urea synthesis .
Preparation Methods
The synthesis of N-(2,2,2-Trichloroethoxysulfonyl)urea involves the reaction of urea with 2,2,2-trichloroethoxysulfonyl chloride under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization to obtain a white to beige powder with a melting point of 161-165°C .
Chemical Reactions Analysis
N-(2,2,2-Trichloroethoxysulfonyl)urea undergoes various types of chemical reactions, including:
Reagents and Conditions: Common reagents used in these reactions include bases like triethylamine and catalysts such as rhodium complexes. The major products formed from these reactions depend on the specific substrates and reaction conditions used.
Scientific Research Applications
N-(2,2,2-Trichloroethoxysulfonyl)urea has several scientific research applications:
Mechanism of Action
The mechanism by which N-(2,2,2-Trichloroethoxysulfonyl)urea exerts its effects involves its ability to act as an electrophile, facilitating the introduction of functional groups into substrates. The molecular targets and pathways involved depend on the specific reactions and substrates used. For example, in oxidative C-H amination reactions, the compound acts as an oxidizing agent, enabling the formation of C-N bonds .
Comparison with Similar Compounds
N-(2,2,2-Trichloroethoxysulfonyl)urea can be compared with other similar compounds, such as:
N-(2,2,2-Trichloroethoxycarbonyl)urea: This compound has a similar structure but with a carbonyl group instead of a sulfonyl group. It exhibits different reactivity and applications.
N-(2,2,2-Trichloroethoxysulfonyl)carbamate: This compound contains a carbamate group instead of a urea group, leading to variations in its chemical behavior and uses.
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
2,2,2-trichloroethyl N-carbamoylsulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3N2O4S/c4-3(5,6)1-12-13(10,11)8-2(7)9/h1H2,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUJBOJJEGIBCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OS(=O)(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584908 | |
Record name | 2,2,2-Trichloroethyl carbamoylsulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882739-31-3 | |
Record name | 2,2,2-Trichloroethyl carbamoylsulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 882739-31-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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